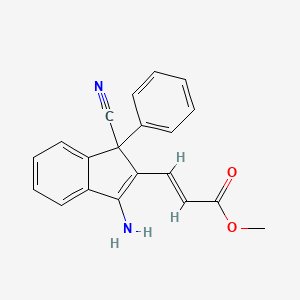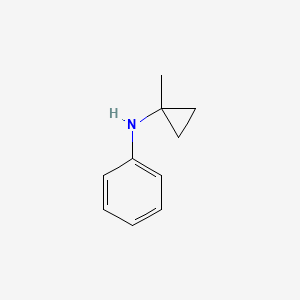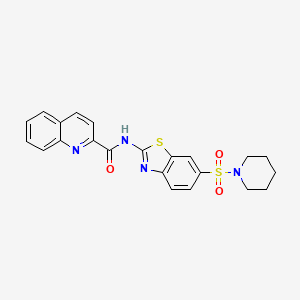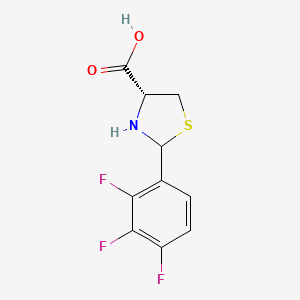![molecular formula C22H29N5O2 B2555763 1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851939-18-9](/img/structure/B2555763.png)
1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Affinity and Psychotropic Activity
Studies on derivatives of 1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione have demonstrated significant psychotropic potential, particularly in the context of serotonin (5-HT) receptors. Research conducted by Chłoń-Rzepa et al. (2013) on 8-aminoalkyl derivatives of purine-2,6-dione revealed the compounds' affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, showcasing their antidepressant-like and anxiolytic-like activities in animal models. This study highlights the potential for designing new serotonin receptor ligands with modified arylalkyl/allyl substituents to optimize pharmacological profiles for treating mood disorders (Chłoń-Rzepa et al., 2013).
Antidepressant and Anxiolytic Potential
Further elaborating on the psychotropic potential, the modification of the purine-2,6-dione structure, as explored in the aforementioned studies, opens avenues for the development of targeted therapies for depression and anxiety. The promising results from in vivo models, such as the forced swim test (FST) and the four-plate test (FPT), support ongoing research into the nuanced relationships between chemical structure modifications and therapeutic efficacy.
Molecular Interactions and Computational Studies
Investigations into the structural characteristics of methylxanthines, including derivatives similar to the compound , have provided insights into their therapeutic potential and interaction mechanisms. Latosinska et al. (2014) utilized NMR-NQR and DFT studies to explore the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines. Such studies are crucial for understanding how structural variations influence biological activity and receptor affinity, potentially guiding the development of more effective and selective therapeutic agents (Latosinska et al., 2014).
Propiedades
IUPAC Name |
1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-15-5-7-17(8-6-15)13-27-18(14-26-11-9-16(2)10-12-26)23-20-19(27)21(28)25(4)22(29)24(20)3/h5-8,16H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSXGIFOPLITKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Fluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2555682.png)
![Benzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B2555685.png)



![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B2555691.png)
![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2555692.png)
![N1-(3-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2555693.png)
![1-Phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2555694.png)
![9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2555697.png)

![2-morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B2555701.png)
![Methyl 4-fluoro-3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2555703.png)